![molecular formula C18H19BrN2O3S B4989181 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide is a complex organic compound that features a bromine atom, a dihydroisoquinoline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide typically involves multiple steps:
N-alkylation of 3,4-dihydroisoquinoline derivatives: This step involves the alkylation of 3,4-dihydroisoquinoline derivatives using appropriate alkylating agents under mild conditions.
Oxidation of iminium salts: The resulting iminium salts are then oxidized to form the desired cyclization products.
Introduction of the bromine atom: The bromine atom is introduced through a bromination reaction using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the benzenesulfonamide group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can also occur, especially at the carbonyl group in the oxoethyl side chain.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions involving the bromine atom.
Major Products
Scientific Research Applications
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes and receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-methylbenzenesulfonamide is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-20(25(23,24)17-8-6-16(19)7-9-17)13-18(22)21-11-10-14-4-2-3-5-15(14)12-21/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPNRQGEYIDWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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